2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline
CAS No.:
Cat. No.: VC17791720
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrNO |
|---|---|
| Molecular Weight | 258.15 g/mol |
| IUPAC Name | 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline |
| Standard InChI | InChI=1S/C11H16BrNO/c1-8-4-5-10(12)11(6-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 |
| Standard InChI Key | YQCWCVJPUHOBAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)Br)NC(C)COC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Bromo-N-(1-methoxypropan-2-yl)-5-methylaniline consists of an aniline backbone substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a 1-methoxypropan-2-yl group attached to the nitrogen atom. The methoxypropan-2-yl moiety introduces steric bulk and electron-donating effects, influencing reactivity and solubility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆BrNO | |
| Molecular Weight | 258.15 g/mol | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Likely soluble in organic solvents |
The lack of reported melting and boiling points suggests that experimental data for this compound remains limited, necessitating further characterization .
Spectroscopic Characteristics
While specific spectroscopic data (e.g., NMR, IR) for this compound is absent in available literature, analogous brominated anilines exhibit distinct signals. For example:
-
¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the methoxy group typically appears near δ 3.3 ppm .
-
¹³C NMR: The bromine-bearing carbon resonates at ~110–120 ppm due to deshielding effects .
These patterns can guide researchers in verifying the compound’s structure during synthesis .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline involves multi-step reactions, often beginning with functional group protection and bromination. A patent describing the synthesis of 5-bromo-2-methoxyphenol (CN104693014A) provides a relevant framework :
-
Protection of Reactive Groups: Acetylation of hydroxyl or amine groups using acetic anhydride under acidic conditions.
-
Bromination: Electrophilic aromatic substitution with bromine, catalyzed by iron powder at 70–80°C .
-
Deprotection: Basic hydrolysis (e.g., sodium bicarbonate) to remove acetyl groups .
Adapting this methodology, the target compound could be synthesized via:
-
Bromination of N-(1-methoxypropan-2-yl)-5-methylaniline.
-
Purification via column chromatography or recrystallization.
Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, Fe powder, 70–80°C | ~70–90% |
| Purification | Ethyl acetate/hexane | >95% |
Optimization Challenges
Key challenges include controlling regioselectivity during bromination and minimizing side reactions. Iron powder catalysis enhances selectivity for para-substitution, but ortho/byproducts may form without precise temperature control .
Applications in Pharmaceutical Research
Role in Drug Development
This compound serves as a building block for pharmaceuticals targeting G protein-coupled receptors (GPCRs). For instance, brominated aromatic amines are critical in synthesizing endothelin receptor antagonists like macitentan, a drug for pulmonary arterial hypertension . The bromine atom enhances binding affinity by facilitating hydrophobic interactions with receptor pockets .
Case Study: Receptor Antagonist Synthesis
In a 2012 study, a brominated pyrimidine derivative (similar in structure to 2-bromo-N-(1-methoxypropan-2-yl)-5-methylaniline) demonstrated dual endothelin receptor antagonism with IC₅₀ values of <10 nM . Structural analogs featuring methoxyalkyl side chains showed improved metabolic stability, underscoring the importance of this compound’s substituents .
Recent Advances and Future Directions
Innovations in Synthesis
Recent patents emphasize greener bromination methods using N-bromosuccinimide (NBS) and ionic liquid solvents, reducing hazardous waste . Flow chemistry techniques could further improve yield and scalability.
Emerging Applications
Ongoing research explores this compound’s utility in:
-
Anticancer Agents: Brominated aromatics inhibit kinase activity in preclinical models.
-
Materials Science: As a monomer for conductive polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume